4-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Description
4-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is a heterocyclic compound featuring a benzothieno[2,3-d]pyrimidine core fused with a tetrahydroquinoline system. The piperazine ring at position 4 is substituted with a 4-fluorophenylsulfonyl group, which confers distinct electronic and steric properties. This sulfonyl-piperazinyl moiety is critical for modulating biological interactions, particularly in receptor binding or enzyme inhibition, as seen in analogous compounds .
Properties
IUPAC Name |
4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O2S2/c21-14-5-7-15(8-6-14)29(26,27)25-11-9-24(10-12-25)19-18-16-3-1-2-4-17(16)28-20(18)23-13-22-19/h5-8,13H,1-4,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZCXBOMQZQCQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)N4CCN(CC4)S(=O)(=O)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves multiple steps, starting with the preparation of the core tetrahydrobenzothieno pyrimidine structureCommon reagents used in these reactions include various halogenated compounds, sulfonyl chlorides, and piperazine derivatives .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for scaling up the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
4-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-5,6,7,8-tetrahydro1
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research has indicated potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 4-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of tetrahydrobenzothieno[2,3-d]pyrimidine derivatives, which are structurally diverse due to substitutions on the piperazine ring and the aryl sulfonyl groups. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Effects: Sulfonyl vs. Halogenation: Fluorine (target compound) vs. chlorine () alters lipophilicity (Cl > F) and steric bulk, impacting both solubility and receptor interactions .
Piperazine vs. Piperidine :
- Piperazine derivatives (target compound, 4c) exhibit higher basicity and conformational flexibility compared to piperidine analogs (4d), which may influence pharmacokinetic properties like absorption and distribution .
Biological Activity Trends :
- Sulfonyl-piperazinyl derivatives (target compound, ) are hypothesized to act as kinase inhibitors or receptor modulators due to their structural similarity to EGFR inhibitors () .
- Bulky substituents (e.g., 4k in ) may reduce bioavailability despite enhancing thermodynamic stability .
Synthetic Accessibility: The target compound’s synthesis likely follows methods analogous to (ethanol/water or ethanol as solvents), but the 4-fluorophenylsulfonyl group may require specialized sulfonation conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
